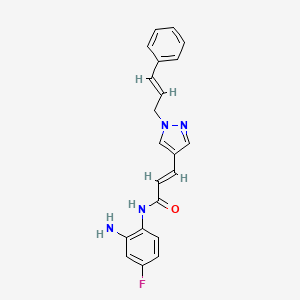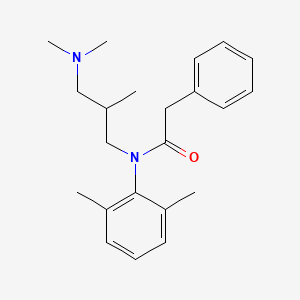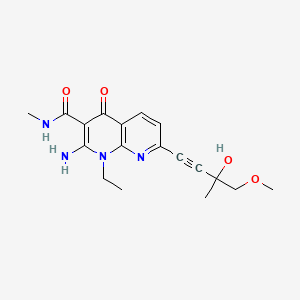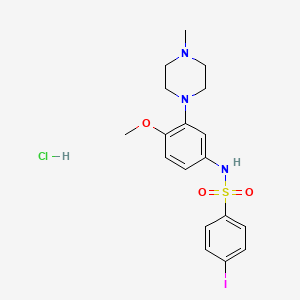
(E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide
説明
“(E)-N-(2-Amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide” is a compound with the molecular formula C21H19FN4O and a molecular weight of 362.4 . It is a type of inhibitor .
Molecular Structure Analysis
The compound has a complex structure that includes a cinnamyl group attached to a pyrazol ring, which is further connected to an acrylamide group . The acrylamide group is linked to a 2-amino-4-fluorophenyl group .Physical And Chemical Properties Analysis
The compound is a powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 630.4±55.0 °C at 760 mmHg, and a flash point of 335.0±31.5 °C . It has 5 H bond acceptors, 3 H bond donors, and 6 freely rotating bonds . Its ACD/LogP is 3.95 .科学的研究の応用
Traumatic Brain Injury Treatment
RGFP966 has been found to attenuate oxidative stress and inflammation after traumatic brain injury (TBI) by activating the Nrf2 pathway . It suppresses HDAC3 expression, promotes Nrf2 nuclear translocation, activates downstream antioxidant enzymes, mitigates excessive reactive oxygen species production, and alleviates nerve cell apoptosis . RGFP966 effectively reduces brain edema and histological damage and enhances neurological and cognitive function in rats with TBI .
Gouty Inflammation Alleviation
RGFP966 has been shown to alleviate monosodium urate crystals-induced gouty inflammation in mice . It reduces foot pad and ankle joint swelling, decreases neutrophils trafficking, and reduces IL-1β release . RGFP966 also inhibits IL-6 and TNF-α production in bone marrow-derived macrophages treated with MSU crystals .
Huntington’s Disease Treatment
RGFP966 reduces the frequency of striatal CAG repeat expansions in mouse models of Huntington’s disease and reduces mHTT accumulation . It blocks the formation of reactive astrocytes and is neuroprotective .
Memory Enhancement
RGFP966 has been found to enhance long-term object memory acquisition and consolidation . It also enhances long-term object-location memory .
Cocaine-Seeking Behavior Extinction
In mouse studies, RGFP966 has been found to facilitate the extinction of cocaine-seeking behavior .
Synaptic Plasticity Improvement
RGFP966 has been shown to ameliorate amyloid-β oligomer-induced synaptic plasticity impairment .
作用機序
- RGFP966 selectively inhibits histone deacetylase 3 (HDAC3) with an IC50 value of 80 nM. Unlike other HDACs, it does not inhibit any other HDACs at concentrations up to 15 μM .
- RGFP966 suppresses HDAC3 expression, leading to several downstream effects:
- RGFP966’s pharmacokinetic properties include:
Target of Action
Mode of Action
Pharmacokinetics
特性
IUPAC Name |
(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVQHYHDYFTPDV-VCABWLAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026037 | |
| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide | |
CAS RN |
1357389-11-7 | |
| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary target of RGFP966?
A1: RGFP966 selectively inhibits HDAC3, a class I histone deacetylase. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does RGFP966 interact with HDAC3?
A2: While the exact binding mode of RGFP966 to HDAC3 requires further investigation, it is likely similar to other HDAC inhibitors, interacting with the enzyme's catalytic domain and blocking its deacetylase activity. [, , ]
Q3: What are the downstream effects of HDAC3 inhibition by RGFP966?
A3: HDAC3 inhibition by RGFP966 leads to increased histone acetylation, affecting the expression of various genes involved in diverse cellular processes, including:
- Increased expression of neurotrophic factors: RGFP966 treatment has been shown to elevate the expression of brain-derived neurotrophic factor (BDNF) in various models, potentially contributing to its neuroprotective effects. [, ]
- Modulation of inflammatory pathways: RGFP966 can attenuate the expression of pro-inflammatory cytokines like TNF-α and IL-1β, potentially by interfering with the NF-κB pathway. [, , , , , , , ]
- Regulation of apoptosis: RGFP966 has demonstrated both pro-apoptotic and anti-apoptotic effects depending on the cell type and context. It can induce apoptosis in cancer cells while protecting neurons from apoptosis in neurodegenerative disease models. [, , , , , , ]
- Influence on oxidative stress: RGFP966 has been shown to reduce oxidative stress markers in various models, potentially by activating the Nrf2 antioxidant pathway. [, , , , ]
Q4: What makes RGFP966 a promising therapeutic agent compared to pan-HDAC inhibitors?
A4: RGFP966's selectivity for HDAC3 offers potential advantages over pan-HDAC inhibitors, including a reduced risk of off-target effects and improved safety profiles. [, , , ]
Q5: What is the molecular formula and weight of RGFP966?
A5: The molecular formula of RGFP966 is C21H19FN4O, and its molecular weight is 374.4 g/mol. [, ]
Q6: Is there information available regarding RGFP966's compatibility with various materials or its stability under different conditions?
A6: Currently, specific information regarding material compatibility and stability of RGFP966 is limited in the provided research. Further studies are needed to assess its performance and applications under various conditions.
Q7: What disease models have been used to study the therapeutic potential of RGFP966?
A7: RGFP966 has been investigated in various in vitro and in vivo models, including:
- Neurodegenerative diseases: Alzheimer's disease [, , ], Huntington's disease [], traumatic brain injury [], spinal cord injury [], and optic nerve injury [].
- Cardiovascular diseases: Diabetic cardiomyopathy [, ], hypertension [], and neointimal hyperplasia [].
- Metabolic disorders: Diabetes [, ].
- Cancer: Hepatocellular carcinoma [], B cell lymphoma [], cutaneous T cell lymphoma [], and prostate cancer [].
Q8: What are the key findings from in vivo studies using RGFP966?
A8: In vivo studies have shown that RGFP966 can:
- Improve motor function and reduce brain damage in models of stroke and TBI. [, ]
- Attenuate neuroinflammation and demyelination in a cuprizone-induced demyelinating mouse model, suggesting potential benefits in multiple sclerosis. []
- Reduce infarct size and improve functional recovery in a model of ischemic stroke. []
- Prevent retinal ganglion cell death after optic nerve injury. []
- Improve memory function in a mouse model of Alzheimer's disease. [, ]
- Reduce aortic fibrosis and inflammation in a mouse model of diabetes. []
- Suppress tumor growth and migration in a model of hepatocellular carcinoma. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid](/img/structure/B1193464.png)
![(2S,3R)-4-(4-carboxybutanoyloxy)-2-[[(E)-2-carboxyethenyl]amino]-3-methyl-3-sulfinobutanoic acid](/img/structure/B1193465.png)



